molecular formula C32H66S2 B072112 Disulfide, dihexadecyl CAS No. 1561-75-7

Disulfide, dihexadecyl

Cat. No.: B072112
CAS No.: 1561-75-7
M. Wt: 515 g/mol
InChI Key: GUBWMRCVCQFLOJ-UHFFFAOYSA-N
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Description

Disulfide, dihexadecyl, also known as hexadecyl disulfide, is an organic compound with the molecular formula C₃₂H₆₆S₂. It is characterized by the presence of a disulfide bond (S-S) linking two hexadecyl groups. This compound is notable for its applications in various fields, including organic synthesis, materials science, and biochemistry.

Mechanism of Action

Target of Action

This compound is a type of disulfide, which are known to interact with various proteins and enzymes in biological systems, often forming or breaking disulfide bonds . .

Mode of Action

Disulfides in general are known to play crucial roles in protein folding and structural stabilization . They can form or break disulfide bonds, which are crucial for the correct folding and function of many proteins . The exact interaction of Hexadecyl disulfide with its targets and the resulting changes are yet to be determined.

Biochemical Pathways

Disulfides can influence various biochemical pathways through their involvement in protein folding and stabilization . They can cause changes in protein conformation, which may affect the function of the protein and thus the biochemical pathway in which it is involved

Pharmacokinetics

One study suggests that lipid-based delivery systems, which could potentially include hexadecyl disulfide, have high binding ability with the stratum corneum and are relatively inert, suggesting potential implications for bioavailability

Result of Action

Given its potential role in protein folding and stabilization, it could potentially influence the function of various proteins, leading to changes at the molecular and cellular level . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Hexadecyl disulfide. For instance, the presence of other sulfides can affect the properties of insulating paper and insulating oil, suggesting that the presence of other compounds in the environment could influence the action of Hexadecyl disulfide . Additionally, factors such as temperature, pH, and the presence of other chemicals could potentially affect the stability and efficacy of Hexadecyl disulfide .

Biochemical Analysis

Biochemical Properties

Disulfide bonds play a crucial role in the folding and structural stabilization of many important extracellular peptide and protein molecules, including hormones, enzymes, growth factors, toxins, and immunoglobulins . The formation of disulfide bonds is a redox reaction, where the free dithiol form is in the reduced state, and the disulfide form is in the oxidized state .

Cellular Effects

This is characterized by the collapse of cytoskeleton proteins and F-actin due to the intracellular accumulation of disulfides . This discovery could aid in the development of therapeutic strategies against various diseases.

Molecular Mechanism

Disulfide bonds are usually formed from the oxidation of sulfhydryl (−SH) groups, especially in biological contexts . A variety of oxidants participate in this reaction including oxygen and hydrogen peroxide . Such reactions are thought to proceed via sulfenic acid intermediates .

Temporal Effects in Laboratory Settings

The toxic effects of certain compounds, such as carbon monoxide, sodium cyanide, and carbon disulfide, are evident within minutes . For many chemicals, the toxic effect is most severe between one and a few days after exposure .

Metabolic Pathways

Disulfidptosis is defined as the accumulation of cystine by cells with high expression of the solute carrier family 7 member 11 (SLC7A11) during glucose starvation . This accumulation causes extensive disulfide linkages between F-actins, resulting in their contraction and subsequent detachment from the cellular membrane, triggering cellular death .

Transport and Distribution

The distribution of a compound exists between a mixture of two immiscible phases at equilibrium, which is a measure of the difference in solubility of the compound in these two phases .

Subcellular Localization

The inclusion of protein subcellular localization improves the performance of disulfide bond prediction methods . As members of the PDI family of proteins, all proteins contain a TRX-like structural domain and are predominantly expressed in the endoplasmic reticulum .

Preparation Methods

Synthetic Routes and Reaction Conditions: Disulfide, dihexadecyl can be synthesized through several methods. One common approach involves the oxidation of hexadecyl thiol (hexadecanethiol) using oxidizing agents such as hydrogen peroxide or iodine. The reaction typically proceeds under mild conditions, yielding the desired disulfide compound.

Industrial Production Methods: In industrial settings, this compound is often produced via the reaction of hexadecyl halides with sodium disulfide. This method involves the nucleophilic substitution of the halide by the disulfide anion, resulting in the formation of the disulfide bond. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: The disulfide bond can be reduced back to the corresponding thiols using reducing agents such as dithiothreitol (DTT) or sodium borohydride.

    Substitution: Disulfide exchange reactions are common, where the disulfide bond is cleaved and reformed with different thiol groups. .

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, iodine, peracids.

    Reduction: Dithiothreitol, sodium borohydride.

    Substitution: Thiol-disulfide exchange catalysts, often under mild conditions.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hexadecyl thiol.

    Substitution: Various mixed disulfides depending on the thiol used in the reaction.

Scientific Research Applications

Disulfide, dihexadecyl has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its long alkyl chains, which impart specific physical properties such as hydrophobicity and stability. These properties make it particularly useful in applications requiring durable and stable materials, as well as in biological systems where long-chain disulfides can interact with lipid membranes and proteins in unique ways.

Properties

IUPAC Name

1-(hexadecyldisulfanyl)hexadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H66S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBWMRCVCQFLOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCSSCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H66S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061783
Record name Disulfide, dihexadecyl
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Molecular Weight

515.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1561-75-7
Record name Dihexadecyl disulfide
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Record name Dihexadecyl disulfide
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Record name Hexadecyl disulfide
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Record name Disulfide, dihexadecyl
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Record name Disulfide, dihexadecyl
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Record name Dihexadecyl disulphide
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Record name DIHEXADECYL DISULFIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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